
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is a potent activator of the enzyme soluble guanylyl cyclase (sGC), which plays a crucial role in the regulation of various physiological processes in the human body. In
Wirkmechanismus
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 is a potent activator of the enzyme sGC, which is responsible for the production of cyclic guanosine monophosphate (cGMP) in the human body. cGMP is a key signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cell proliferation. By activating sGC, this compound 41-2272 increases the production of cGMP, which leads to vasodilation, antiplatelet effects, and anti-tumor effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, antiplatelet effects, and anti-tumor effects. Vasodilation is the process of widening blood vessels, which can help to improve blood flow and reduce blood pressure. Antiplatelet effects refer to the ability of this compound 41-2272 to inhibit platelet aggregation, which can help to prevent blood clots. Anti-tumor effects refer to the ability of this compound 41-2272 to inhibit cancer cell proliferation and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has several advantages for lab experiments, including its potency, specificity, and ease of use. This compound 41-2272 is a potent activator of sGC, which makes it an ideal tool for studying the physiological effects of cGMP. This compound 41-2272 is also highly specific for sGC, which reduces the risk of off-target effects. Finally, this compound 41-2272 is easy to use and can be administered orally or intravenously. However, there are also some limitations to using this compound 41-2272 in lab experiments. For example, this compound 41-2272 may have different effects in different cell types or animal models, which can complicate data interpretation. Additionally, the use of this compound 41-2272 may be limited by its cost or availability.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272, including its potential applications in cardiovascular diseases, pulmonary hypertension, and cancer. In cardiovascular diseases, this compound 41-2272 could be used to treat conditions such as hypertension, angina, and heart failure. In pulmonary hypertension, this compound 41-2272 could be used to improve pulmonary arterial hypertension and reduce the need for lung transplantation. In cancer, this compound 41-2272 could be used to develop new therapies for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, future research could focus on optimizing the synthesis method for this compound 41-2272 to improve its yield and purity.
Synthesemethoden
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 involves several steps, including the reaction of 2-chloro-4-methylphenol with potassium tert-butoxide to form 2-(4-chloro-3-methylphenoxy)phenol. This intermediate is then reacted with 2-methoxy-5-methylphenylacetic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to form the final product, this compound 41-2272. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has been extensively studied for its potential applications in various fields of scientific research, including cardiovascular diseases, pulmonary hypertension, and cancer. In cardiovascular diseases, this compound 41-2272 has been shown to have vasodilatory effects, which can help to improve blood flow and reduce blood pressure. In pulmonary hypertension, this compound 41-2272 has been shown to improve pulmonary arterial hypertension by reducing pulmonary vascular resistance. In cancer, this compound 41-2272 has been shown to have anti-tumor effects by inhibiting cancer cell proliferation and inducing apoptosis.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-4-7-16(21-3)15(8-11)19-17(20)10-22-13-5-6-14(18)12(2)9-13/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDCFPNJOSMVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



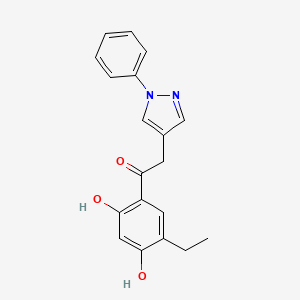
![N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5714460.png)
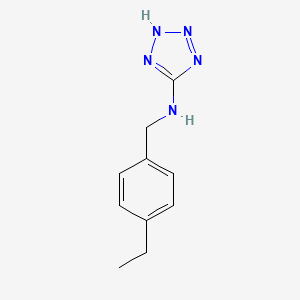
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714476.png)
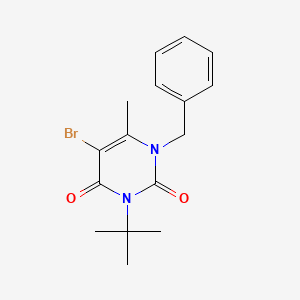
![1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5714492.png)
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5714497.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5714505.png)
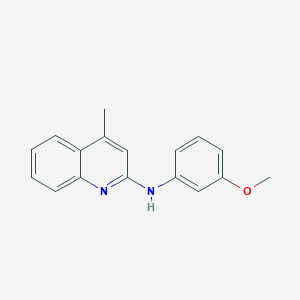
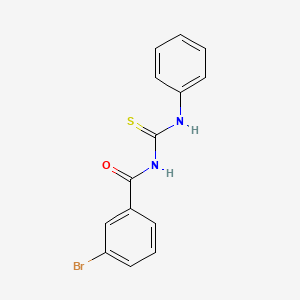
![methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5714526.png)
